1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-

Description

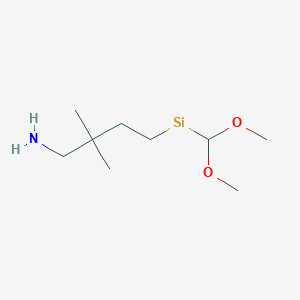

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-, is a functionalized primary amine featuring a butanamine backbone (C₄H₁₁N) with two distinct substituents:

- 2,2-Dimethyl groups on the second carbon, introducing steric hindrance.

- 4-(Dimethoxymethylsilyl) at the terminal carbon, comprising a silicon atom bonded to two methoxy groups and a methyl group.

Molecular Formula: Deduced as C₁₀H₂₆NO₂Si (exact mass: 244.17 g/mol). This structure combines hydrophobic silyl groups with polar methoxy substituents, influencing solubility and reactivity. Applications likely include organic synthesis intermediates, silicon-based hybrid materials, or protective group chemistry due to the hydrolytic sensitivity of the silyl moiety .

Properties

InChI |

InChI=1S/C9H21NO2Si/c1-9(2,7-10)5-6-13-8(11-3)12-4/h8H,5-7,10H2,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOIDHDCSJGXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[Si]C(OC)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20778754 | |

| Record name | 4-[(Dimethoxymethyl)silyl]-2,2-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156849-43-3 | |

| Record name | 4-[(Dimethoxymethyl)silyl]-2,2-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20778754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- typically involves the reaction of 1-butanamine with a dimethoxymethylsilyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethoxymethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- has several notable applications:

Synthesis of Silane Coupling Agents

This compound is employed as a silane coupling agent in the formulation of adhesives and sealants. Its ability to bond organic materials to inorganic substrates enhances the durability and performance of these products .

Surface Modification

The compound is used for surface modification of materials to improve hydrophobicity and adhesion properties. By modifying surfaces with this silane, researchers can create coatings that repel water or enhance the binding of paints and coatings to substrates .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its amine functionality allows for further derivatization to develop compounds with potential therapeutic effects .

Polymer Chemistry

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- is utilized in the production of silicone-based polymers. These polymers are known for their flexibility and resistance to temperature extremes, making them suitable for various industrial applications .

Case Study 1: Adhesive Formulation

A study demonstrated that incorporating 1-butanamine derivatives into adhesive formulations improved bonding strength between glass and metal surfaces. The enhanced adhesion was attributed to the silane's ability to form covalent bonds with hydroxyl groups on the surface of glass .

Case Study 2: Hydrophobic Coatings

Research conducted on hydrophobic coatings showed that treatments with this silane compound resulted in surfaces with water contact angles exceeding 100 degrees. This property is beneficial for applications in self-cleaning surfaces and anti-fogging technologies .

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Butanamine Derivatives

Substituent Effects on Physical Properties

- Hydrophobicity: The dimethoxymethylsilyl group in the target compound increases hydrophobicity compared to polar phenoxy or amine substituents in analogues (e.g., ’s compound). This reduces water solubility but enhances compatibility with non-polar solvents .

- This contrasts with the bulky bis(1,1-dimethylpropyl)phenoxy group in ’s compound, which may impede substrate access in catalytic applications .

Chemical Reactivity

- Silyl Group Stability: The dimethoxymethylsilyl group is prone to hydrolysis under acidic or aqueous conditions, releasing methanol and forming silanol byproducts. This contrasts with ’s dimethylamino-silyl compound, where the amino group may stabilize the silicon center .

- Amine Reactivity : The primary amine in the target compound is more nucleophilic than tertiary amines (e.g., N,N-dimethyl in ), enabling reactions with electrophiles like carbonyl compounds or alkyl halides .

Research Findings and Trends

- Synthetic Challenges: The target compound’s synthesis likely requires anhydrous conditions to prevent premature hydrolysis of the silyl group, a common issue in organosilicon chemistry .

- Thermal Stability : Silyl-containing amines generally exhibit lower thermal stability compared to purely hydrocarbon analogues, necessitating controlled processing temperatures .

- Environmental Impact: Methoxy groups in the target compound may release methanol upon degradation, requiring careful waste management .

Biological Activity

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- is a compound that has garnered interest in various biological and pharmacological studies. This article aims to explore its biological activity, mechanisms of action, and potential applications based on available research findings.

- IUPAC Name : 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-

- Molecular Formula : CHNOSi

- Molecular Weight : 189.30 g/mol

Target of Action

The compound exhibits significant interactions with biological systems, particularly through its structural resemblance to piperidine derivatives. These derivatives are known for their diverse pharmacological effects, including enzyme inhibition and receptor modulation.

Mode of Action

1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl- may inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase has been noted, which plays a crucial role in maintaining acid-base balance and influencing various metabolic processes.

Pharmacological Effects

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : The compound’s ability to inhibit carbonic anhydrase can lead to altered pH regulation within cells, impacting metabolic activities and gene expression patterns.

- Cellular Effects : In laboratory studies, it has been shown to modulate cell signaling pathways and influence cellular metabolism. For example, prolonged exposure to the compound can result in sustained inhibition of key enzymes, leading to persistent alterations in cellular functions.

Dosage Effects

In animal models, the biological activity of this compound varies significantly with dosage:

- Low Doses : Effective inhibition of target enzymes without significant adverse effects.

- High Doses : Toxic effects such as metabolic imbalances and organ dysfunction have been observed.

Case Study Overview

A series of studies have been conducted to assess the biological activity of related compounds. For instance:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated significant inhibition of carbonic anhydrase at varying concentrations. |

| Study B | Cellular Metabolism | Showed altered metabolic pathways in response to prolonged exposure to similar amines. |

| Study C | Toxicity Assessment | Identified dose-dependent toxicity in animal models at higher concentrations. |

These studies highlight the importance of understanding both the therapeutic potential and the safety profile of the compound.

Q & A

Basic: What are the recommended synthetic routes for 1-Butanamine, 4-(dimethoxymethylsilyl)-2,2-dimethyl-?

Methodological Answer:

Synthesis typically involves sequential alkylation and silylation.

Alkylation: Start with 2,2-dimethyl-1-butanamine. Introduce the silyl group via nucleophilic substitution using chlorodimethoxymethylsilane in anhydrous conditions (e.g., THF, 0°C to room temperature).

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Characterization: Confirm structure via / NMR (e.g., δ~0.1–0.3 ppm for Si-CH) and mass spectrometry (e.g., molecular ion peak at m/z ≈ 220–250) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Identify substituent environments (e.g., dimethyl groups at δ~1.0–1.2 ppm, silyl methoxy at δ~3.5–3.7 ppm) .

- FT-IR: Confirm Si-O-C bonds (stretching ~1000–1100 cm) and amine N-H (if present, ~3300 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (CHNOSi).

- Chromatography: Compare retention times with standards using GC-MS or HPLC .

Basic: How is this compound applied in material science research?

Methodological Answer:

The dimethoxymethylsilyl group enhances material properties:

- Polymer Modification: Acts as a cross-linker in silicones or epoxy resins. For example, blend with polydimethylsiloxane (PDMS) at 1–5 wt% to improve thermal stability (>300°C) .

- Surface Coatings: Formulate hydrophobic coatings by reacting with hydroxylated surfaces (e.g., glass) via sol-gel chemistry. Optimize curing conditions (e.g., 120°C for 2 hours) .

Advanced: How does steric hindrance from the 2,2-dimethyl groups influence reactivity?

Methodological Answer:

The bulky dimethyl groups at C2:

- Limit Nucleophilic Attack: Reduce reaction rates in SN pathways (e.g., slower silylation compared to unsubstituted analogs).

- Promote Selective Functionalization: Use bulky electrophiles (e.g., tert-butyl isocyanate) to target the primary amine selectively.

- Monitor via Kinetic Studies: Compare reaction rates with control compounds using in situ IR or NMR probes .

Advanced: What computational methods predict interactions of this compound with biological targets?

Methodological Answer:

Docking Simulations: Use AutoDock Vina to model binding to amine receptors (e.g., serotonin transporters). Parameterize the silyl group with GAFF force fields.

DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electron density at the amine (pKa ~9–10) .

MD Simulations: Simulate membrane permeability (logP ≈ 2.5–3.0) using GROMACS with lipid bilayer models .

Advanced: How to address contradictions in reported stability data for silylated amines?

Methodological Answer:

Conflicting data often arise from:

- Hydrolysis Sensitivity: Test stability in buffered solutions (pH 4–10) at 25°C. Use NMR to detect silanol formation.

- Thermal Decomposition: Perform TGA-MS to identify degradation products (e.g., methane from Si-CH cleavage above 200°C).

- Reference Standards: Cross-validate with NIST data (e.g., IR spectra in SDBS) .

Advanced: What strategies optimize the synthesis of analogs with varied silyl substituents?

Methodological Answer:

Substituent Screening: Replace dimethoxymethylsilyl with triethoxysilyl or diphenylsilyl groups. Monitor reactivity via Hammett plots (σ values for silanes).

Protection/Deprotection: Use TBDMS (tert-butyldimethylsilyl) groups during synthesis, then cleave with fluoride sources (e.g., TBAF).

High-Throughput Screening: Employ robotic platforms to test 10–20 analogs in parallel, analyzing yields via LC-MS .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary Substituents: Synthesize analogs with:

- Different silyl groups (e.g., trimethoxy vs. triphenyl).

- Altered amine positions (e.g., 3-dimethyl vs. 4-dimethyl).

Assay Biological Activity: Test in receptor binding assays (e.g., IC for GPCRs) or cytotoxicity (MTT assay, 24–72 hours).

Data Analysis: Use multivariate regression (e.g., PLS) to correlate logP, steric bulk, and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.